PDK1 Enzymatic Inhibition: Class-Level Potency Inference from 2-Oxo-1,2-dihydropyridine-3-carboxamide Chemotype
No direct PDK1 IC50 value is publicly available for methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate. However, the patent family WO2016198597A1 establishes that 2-oxo-1,2-dihydropyridine-3-carboxamides bearing a 4-fluorobenzyl or 3,4-difluorobenzyl group at N1 exhibit PDK1 inhibition with IC50 values in the low nanomolar to sub-micromolar range in biochemical kinase assays [1]. The target compound belongs to this chemotype and is therefore expected to fall within a similar potency range, though the precise value remains unconfirmed. This is a class-level inference and cannot be used to rank the compound against specific, named analogs.
| Evidence Dimension | PDK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not experimentally reported |
| Comparator Or Baseline | Representative compounds in WO2016198597A1 exhibit IC50 < 1 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | In vitro PDK1 biochemical assay (kinase inhibition) |
Why This Matters
For scientists screening PDK1 inhibitors, the compound's chemotype suggests potential activity, but the lack of a measured IC50 means its potency relative to characterized inhibitors (e.g., GSK2334470) is unknown, and procurement for structure-activity relationship (SAR) studies carries inherent risk.
- [1] WO2016198597A1 – 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. International Patent Application, filed 10 June 2016. View Source
